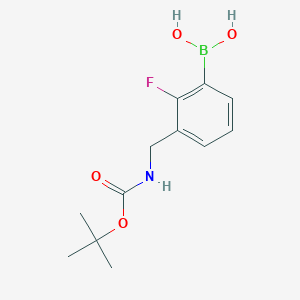

3-(Boc-aminomethyl)-2-fluorophenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Boc-aminomethyl)-2-fluorophenylboronic acid is a chemical compound with the linear formula (CH3)3CO2CNHCH2C6H4CO2H . It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

The synthesis of compounds similar to this compound involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Another method involves the use of Boc-protected amino acid ionic liquids (Boc-AAILs) by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula (CH3)3CO2CNHCH2C6H4CO2H . The compound has a molecular weight of 251.28 .Chemical Reactions Analysis

The reactions of compounds similar to this compound involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Wissenschaftliche Forschungsanwendungen

Carbohydrate Sensing and Fluorescence Modulation

ortho-Aminomethylphenylboronic acids, which include derivatives like 3-(Boc-aminomethyl)-2-fluorophenylboronic acid, are primarily utilized in the development of receptors for carbohydrates and various other compounds containing vicinal diols. These compounds are particularly effective due to the presence of the o-aminomethyl group, which enhances affinity towards diols at neutral pH. The mechanisms involve the o-aminomethyl group acting as an electron-withdrawing group, facilitating diol binding by lowering the pKa of the neighboring boronic acid. Interestingly, these compounds are also involved in the modulation of fluorescence of appended fluorophores upon diol binding, a feature critical in sensing applications. This property is attributed to the vibrational-coupled excited-state relaxation of the boronic acid/boronate ester, often referred to as the "loose-bolt" effect (Sun et al., 2019).

Antimicrobial Properties

Another significant area of application is in the field of antimicrobial agents. Amino-boron compounds derived from primary diamines and pinacol-protected derivatives of 3-fluoro-2-formylphenylboronic acid, similar to this compound, have been synthesized and characterized for their antimicrobial properties. These compounds showcase a cyclic structure arising from initial aldimine formation followed by a secondary hydroamination step. The presence of the boron atom allows these compounds to form dative Lewis acid-base bonds with nucleophiles, imparting them with antimicrobial properties. The bioactivity associated with these compounds stems from the electrophilic nature of the boron atom, enabling the formation of reversible yet stable dative bonding interactions, distinguishing these compounds from traditional pharmaceutical agents (Zhu et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules .

Mode of Action

This involves the reaction of the boronic acid with a diol moiety present in the target molecule, leading to the formation of a five- or six-membered cyclic boronate ester . This interaction can result in the modulation of the target’s function.

Biochemical Pathways

Boronic acids and their derivatives have been implicated in a wide range of biochemical pathways due to their broad reactivity with diol-containing biomolecules .

Pharmacokinetics

It is known that the pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their pka values, lipophilicity, and the presence of functional groups that can undergo metabolism .

Result of Action

The interaction of boronic acids with their targets can lead to various effects, depending on the nature of the target and the specific biochemical pathway involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid. For instance, the pH of the environment can affect the reactivity of boronic acids, as they exist in an equilibrium between the acidic boronic acid form and the basic boronate form . The presence of diol-containing molecules in the environment can also influence the action of boronic acids, as these can compete with the target for binding to the boronic acid .

Eigenschaften

IUPAC Name |

[2-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-5-4-6-9(10(8)14)13(17)18/h4-6,17-18H,7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAGPOMQOBBCNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)CNC(=O)OC(C)(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2536794.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2536801.png)

![N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2536817.png)